molecular formula C11H15N B1219470 1-Benzylpyrrolidine CAS No. 29897-82-3

1-Benzylpyrrolidine

Cat. No.: B1219470
CAS No.: 29897-82-3
M. Wt: 161.24 g/mol
InChI Key: CWEGCQIIDCZZED-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine is an organic compound with the molecular formula C₁₁H₁₅N. It is a derivative of pyrrolidine, where a benzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Another method involves the reduction of N-benzylpyrrolidin-2-one using a reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and the product is isolated by extraction and purification .

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale production while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The benzyl group enhances its binding affinity to these targets, making it a useful compound in receptor-ligand studies .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-pyrrolidinone: Similar in structure but with a carbonyl group at the 2-position.

    N-Benzylpyrrolidine-2-amine: Similar but with an amine group at the 2-position.

    Pyrrolidine: The parent compound without the benzyl group.

Uniqueness

1-Benzylpyrrolidine is unique due to the presence of the benzyl group, which significantly alters its chemical and biological properties compared to pyrrolidine. This modification enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEGCQIIDCZZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184009
Record name 1-Benzylpyrrolidine
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29897-82-3
Record name 1-(Phenylmethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29897-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Benzylpyrrolidine
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Record name 1-Benzylpyrrolidine
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Record name 1-(benzyl)pyrrolidine
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Synthesis routes and methods I

Procedure details

A 25.0 ml portion of pyrrolidine was reacted with 10.9 ml of benzyl bromide in ether as described in Example 3, giving 12.3 g of 1-(phenylmethyl)pyrrolidine, which was then reacted with butyl lithium and diphenylphosphine chloride as described in Example 3, giving diphenyl]2-(1-pyrrolidinylmethyl)phenyl]phosphine.
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Synthesis routes and methods II

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Titanocene dichloride (0.28 g, 1.1 mmol) was dissolved in (15 mL) of tetrahydrofuran in a nitrogen atmosphere, and the reaction mixture was cooled to -78° C., and 2.4 mL of a 1.6M solution of n-butyl lithium in hexane was added. The reaction mixture was stirred for 15 min and then 4.5 mL diphenylsilane (24 mmol) was added. After warming the reaction mixture to room temperature, 1.8 g of N-benzylpyrrolidinone (11 mmol) was added to the black solution, which began bubbling and became warm (i.e., about 30° C.) after 1-2 min. The reaction mixture was stirred overnight at room temperature and then heated to 55° C. for 1 hour. The solution was then poured into 50 mL of ethyl ether and extracted with 1 M HCl (3×50 mL). The aqueous layer was washed with ether (2×25 mL) and then neutralized with a 5 M NaOH solution so that the aqueous layer was basic to pH paper. The product was extracted into ether (3×50 mL) and the emulsion that formed was also extracted with ether (50 mL). The combined ether extracts were dried over MgSO4, filtered, and concentrated in vacuo. N-benzylpyrrolidine was isolated as a yellow oil (1.58 g of 95% pure material, 84% yield).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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